molecular formula C18H17NO2 B8537145 1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester

1h-Indole-5-carboxylic acid,3-methyl-2-phenyl-,ethyl ester

Cat. No. B8537145
M. Wt: 279.3 g/mol
InChI Key: UBVLUHMMALODFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07141574B2

Procedure details

Adapting the procedure of H.-C. Zhang (Tet. Lett. 1997, 38, 2439) ethyl 4-amino-3-iodobenzoate (from example 10, 0.500 g, 1.72 mmol) was dissolved in DMF (5 mL) and LiCl (0.073 g, 1.72 mmol, 1 equivalent), PPh3 (0.090 g, 0.34 mmol, 0.2 equivalent), K2CO3 (1.188 g, 8.6 mmol, 5 equivalents) and phenylpropyne (0.645 mL, 5.76 mmol, 3 equivalents) were added. The solution was degassed by purging with argon for 1 h and palladium acetate (0.039 g, 0.17 mmol, 0.1 equivalent) was added. The mixture was stirred at 80° C. under argon for 20 h. The reaction mixture was diluted with water (25 mL) and extracted with EtOAc (50 mL). The extract was washed with brine (3×25 mL) and dried (MgSO4). Concentration under reduced pressure and purification by flash chromatography with 10–15% EtOAc-hexane gave the desired 2-phenyl-3-methyl indole (0.275 g, least polar component) and the 3-phenyl-2-methyl isomer (0.109 g, more polar component).
Quantity
0.5 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
0.073 g
Type
reactant
Reaction Step Two
Name
Quantity
0.09 g
Type
reactant
Reaction Step Two
Name
Quantity
1.188 g
Type
reactant
Reaction Step Two
Quantity
0.645 mL
Type
reactant
Reaction Step Two
Name
Quantity
25 mL
Type
solvent
Reaction Step Three
Quantity
0.039 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][C:3]=1I.[Li+].[Cl-].C1C=CC(P(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1.C([O-])([O-])=O.[K+].[K+].[C:41]1([C:47]#[C:48][CH3:49])[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1>CN(C=O)C.O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C>[C:41]1([C:47]2[NH:1][C:2]3[C:3]([C:48]=2[CH3:49])=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][CH:12]=3)[CH:46]=[CH:45][CH:44]=[CH:43][CH:42]=1 |f:1.2,4.5.6,10.11.12|

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)I
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.073 g
Type
reactant
Smiles
[Li+].[Cl-]
Name
Quantity
0.09 g
Type
reactant
Smiles
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3
Name
Quantity
1.188 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.645 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C#CC
Step Three
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
0.039 g
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 80° C. under argon for 20 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was degassed
CUSTOM
Type
CUSTOM
Details
by purging with argon for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (50 mL)
WASH
Type
WASH
Details
The extract was washed with brine (3×25 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
Concentration
CUSTOM
Type
CUSTOM
Details
under reduced pressure and purification by flash chromatography with 10–15% EtOAc-hexane

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C=1NC2=CC=C(C=C2C1C)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.275 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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